molecular formula C18H13BrCl2NO3P B3828646 bis(4-chlorophenyl) (4-bromophenyl)amidophosphate

bis(4-chlorophenyl) (4-bromophenyl)amidophosphate

Cat. No. B3828646
M. Wt: 473.1 g/mol
InChI Key: OKUVFLWIOQCFNX-UHFFFAOYSA-N
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Description

The compound “bis(4-chlorophenyl) (4-bromophenyl)amidophosphate” seems to be a complex organic compound that contains 4-chlorophenyl and 4-bromophenyl groups, and an amidophosphate group. The 4-chlorophenyl and 4-bromophenyl groups are derived from benzene, where one hydrogen atom is replaced by a chlorine or bromine atom respectively . Amidophosphates are a type of organophosphates, which are organic compounds containing phosphate (PO4) groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the 4-chlorophenyl, 4-bromophenyl, and amidophosphate groups. These groups would likely be connected via covalent bonds. The exact structure would depend on the specifics of the synthesis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure. Phenyl groups can participate in various chemical reactions, and the presence of the chlorine, bromine, and amidophosphate groups could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the chlorophenyl, bromophenyl, and amidophosphate groups) would influence its properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Many organophosphates, for example, are toxic and can be hazardous to human health . The presence of bromine and chlorine atoms could also contribute to its reactivity and potential hazards .

properties

IUPAC Name

N-bis(4-chlorophenoxy)phosphoryl-4-bromoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrCl2NO3P/c19-13-1-7-16(8-2-13)22-26(23,24-17-9-3-14(20)4-10-17)25-18-11-5-15(21)6-12-18/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUVFLWIOQCFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrCl2NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-bis(4-chlorophenoxy)phosphoryl-4-bromoaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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